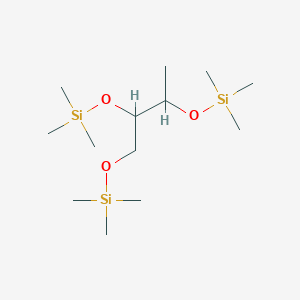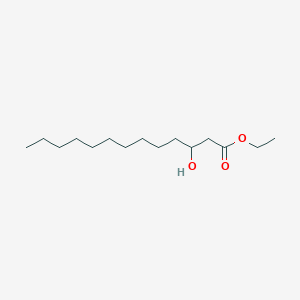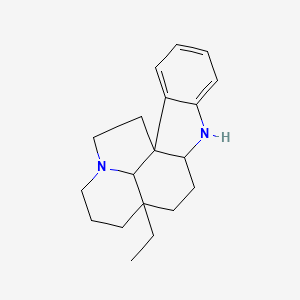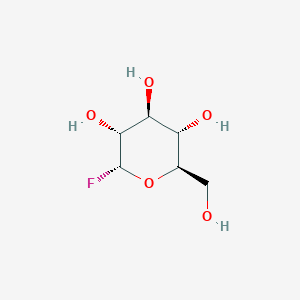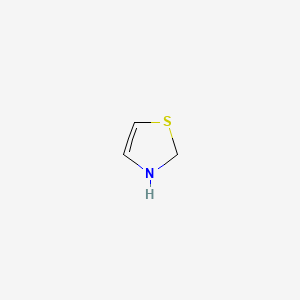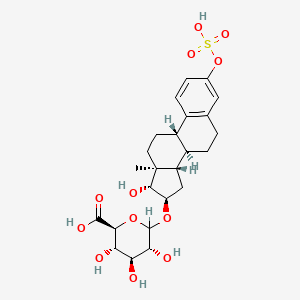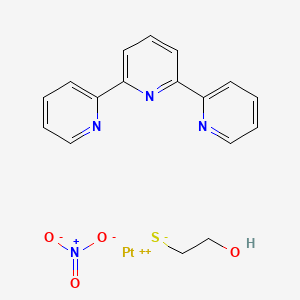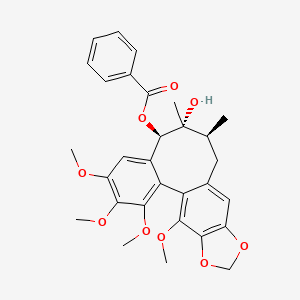
Benzoylgomisin P
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoylgomisin P is a bioactive compound primarily found in the traditional medicinal plant Schisandra chinensis (Turcz.) Baill. This compound is known for its sedative, hypnotic, anti-aging, antioxidant, and immunomodulatory properties. It has been extensively studied for its effectiveness in treating various liver diseases while maintaining a favorable safety profile .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzoylgomisin P involves several steps, including the extraction of the compound from Schisandra chinensis. The extraction process typically involves the use of solvents such as ethanol or methanol. The extracted compound is then purified using chromatographic techniques .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. The dried fruit of Schisandra chinensis is used as the primary raw material. The extraction process is optimized to ensure maximum yield and purity of this compound. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed for the purification process .
Analyse Chemischer Reaktionen
Types of Reactions: Benzoylgomisin P undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its bioactivity .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .
Major Products Formed: The major products formed from the reactions of this compound include various derivatives with enhanced pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Benzoylgomisin P has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the synthesis and reactions of lignans. In biology, it is studied for its effects on cellular processes and its potential as a therapeutic agent. In medicine, this compound is investigated for its hepatoprotective, neuroprotective, and anti-inflammatory properties. It is also used in the development of dietary supplements and herbal medicines .
Wirkmechanismus
The mechanism of action of Benzoylgomisin P involves the activation of various molecular pathways. It has been shown to activate the PI3K/Akt pathway and inhibit the expression of NOX2 in myocardial infarction models. Additionally, it regulates inflammatory signaling pathways and mitigates the production and release of inflammatory mediators .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to Benzoylgomisin P include Schisandrin B and Schisandrin C, which are also lignans found in Schisandra chinensis. These compounds share similar pharmacological properties but differ in their chemical structures and specific bioactivities .
Uniqueness: this compound is unique due to its specific molecular structure, which allows it to cross the blood-brain barrier and exert neuroprotective effects. Its ability to modulate multiple signaling pathways makes it a promising candidate for the development of new therapeutic agents .
Eigenschaften
CAS-Nummer |
82042-38-4 |
|---|---|
Molekularformel |
C30H32O9 |
Molekulargewicht |
536.6 g/mol |
IUPAC-Name |
[(8R,9R,10S)-9-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] benzoate |
InChI |
InChI=1S/C30H32O9/c1-16-12-18-13-21-25(38-15-37-21)26(35-5)22(18)23-19(14-20(33-3)24(34-4)27(23)36-6)28(30(16,2)32)39-29(31)17-10-8-7-9-11-17/h7-11,13-14,16,28,32H,12,15H2,1-6H3/t16-,28+,30+/m0/s1 |
InChI-Schlüssel |
UFCGDBKFOKKVAC-HYSLPFRTSA-N |
SMILES |
CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4C(C1(C)O)OC(=O)C5=CC=CC=C5)OC)OC)OC)OC)OCO3 |
Isomerische SMILES |
C[C@H]1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4[C@H]([C@]1(C)O)OC(=O)C5=CC=CC=C5)OC)OC)OC)OC)OCO3 |
Kanonische SMILES |
CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4C(C1(C)O)OC(=O)C5=CC=CC=C5)OC)OC)OC)OC)OCO3 |
Synonyme |
gomisin C gomisin-G PC 315 PC-315 PC315 cpd schisantherin A schizandrer A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


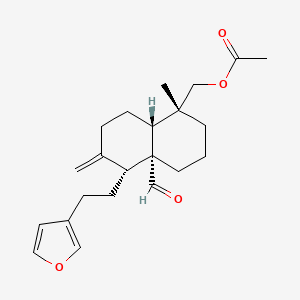
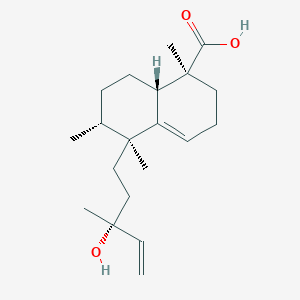
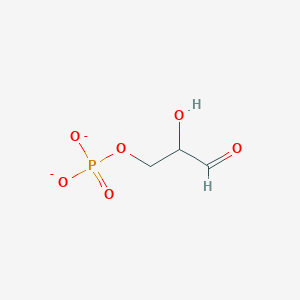
![4-[[[[8-[(1-Tert-butyl-5-tetrazolyl)methyl]-8-azabicyclo[3.2.1]octan-3-yl]amino]-oxomethyl]amino]benzoic acid ethyl ester](/img/structure/B1197244.png)
![2-fluoro-N-(2-hydroxyethyl)-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]benzamide](/img/structure/B1197247.png)
![[(5-methanesulfinyl-1-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyl}pentylidene)amino]oxysulfonic acid](/img/structure/B1197248.png)
![4-[(4-Phenyl-2-thiazolyl)amino]-benzenesulfonamide](/img/structure/B1197250.png)
